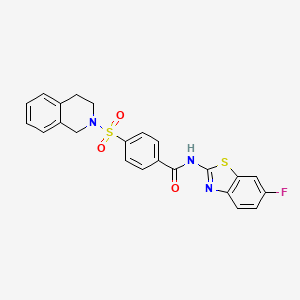

![molecular formula C11H15N5O4S B3020356 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide CAS No. 2097862-02-5](/img/structure/B3020356.png)

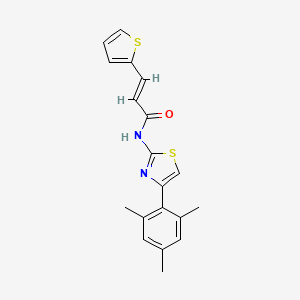

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties. Sulfonamides work by inhibiting the growth of bacteria by competing with para-aminobenzoic acid in the biosynthesis of folic acids .

Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical for this class of compounds. For example, it could potentially be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine and sulfonic acid .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles, like our compound, have garnered significant attention in drug discovery due to their privileged structure motif. They exhibit high chemical stability, aromatic character, and hydrogen bonding ability . Researchers have synthesized various 1,2,3-triazole derivatives and evaluated their biological activities. For instance, triazole-modified ribonucleosides displayed antitumor activity against cancer cell lines . Our compound could serve as a scaffold for designing novel drugs targeting specific diseases.

Click Chemistry

The “click chemistry” approach, particularly the Huisgen 1,3-dipolar cycloaddition, has been widely used for synthesizing 1,2,3-triazoles. This method allows efficient and straightforward assembly of complex molecules. Researchers have employed click chemistry to create diverse triazole-based compounds with potential applications in drug development and materials science .

Supramolecular Chemistry

1,2,3-Triazoles participate in supramolecular interactions, forming host-guest complexes and self-assembled structures. Their ability to engage in hydrogen bonding and π-π stacking interactions makes them valuable in designing functional materials, sensors, and molecular recognition systems .

Chemical Biology

Researchers have explored 1,2,3-triazoles as bioconjugation tools. These compounds can be linked to biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery, imaging, and diagnostics. Their biocompatibility and stability make them suitable for applications in chemical biology .

Fluorescent Imaging

1,2,3-Triazoles can be incorporated into fluorescent probes. Their unique photophysical properties allow visualization of cellular processes, protein localization, and tracking of specific molecules. Researchers have developed triazole-based fluorescent dyes for biological imaging applications .

Materials Science

The versatility of 1,2,3-triazoles extends to materials science. Researchers have used these compounds to modify polymers, create functional coatings, and design new materials with tailored properties. Their stability and compatibility with various substrates make them promising candidates for material engineering .

properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-8-6-9(14-19-8)11-13-10(20-15-11)7-12-21(17,18)16-4-2-3-5-16/h6,12H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAAAYXVRWQUTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B3020274.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3020276.png)

![2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B3020279.png)

![5-(furan-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B3020283.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)

![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3020292.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B3020295.png)